1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one
Overview
Description
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups on the thiophene ring and a ketone functional group on the propan-1-one chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of advanced catalysts, to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects .
For example, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one can be compared with other thiophene derivatives to highlight its uniqueness:
2,5-Dimethylthiophene: Lacks the ketone functional group, making it less versatile in certain chemical reactions.
3-Acetyl-2,5-dimethylthiophene: Similar structure but with an acetyl group instead of a propan-1-one chain, leading to different reactivity and applications.
Thiophene-2-carboxaldehyde: Contains an aldehyde group, which imparts different chemical properties and reactivity compared to the ketone group in this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-6(2)10(11)9-5-7(3)12-8(9)4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREXEZGSGMYWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244070 | |
Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135333-91-4 | |
Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135333-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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